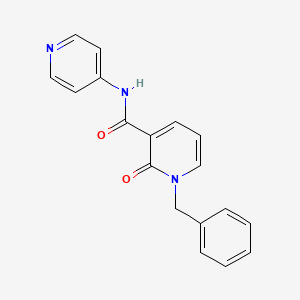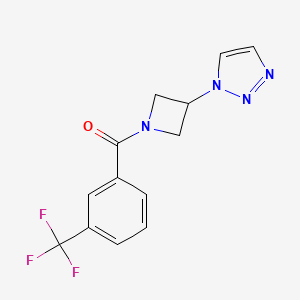
3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine-1-carboxamide derivatives often involves multi-step chemical processes, including acylation, deprotection, and salt formation steps. For instance, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with a somewhat similar structure, has been developed through acylation of 4-aminopyridine and N,N′-carbonyldiimidazole, followed by deprotection and salt formation to achieve high purity products (Wei et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) studies, provides insights into the spatial arrangement of atoms within the compound. For example, studies on related compounds have characterized structures through single-crystal X-ray diffraction and optimized the molecular structures using DFT, revealing detailed geometrical configurations and intermolecular interactions (Ban et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of piperidine-1-carboxamide derivatives can vary significantly based on their functional groups and substitution patterns. These compounds participate in various chemical reactions, leading to the formation of complex structures with diverse biological activities. For example, modifications and analogs of BCTC, a urea-based TRPV1 antagonist, have been explored to improve pharmacological profiles, demonstrating the compound's versatility in chemical synthesis and design (Nie et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These characteristics are determined by the molecular structure and influence the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental for understanding the compound's potential uses. For instance, the compound's interaction with cannabinoid receptors and its binding affinities can be analyzed through computational models and pharmacophore analysis, providing insights into its chemical behavior and potential as a therapeutic agent (Shim et al., 2002).
科学的研究の応用
Molecular Interaction Studies
Studies on compounds with similar structures, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been conducted to understand their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. These interactions are analyzed through methods like conformational analysis and comparative molecular field analysis (CoMFA), providing insights into the steric and electrostatic requirements for receptor binding. Such studies are crucial for rational drug design, allowing researchers to modify the chemical structure to enhance efficacy or reduce side effects (Shim et al., 2002).
Synthesis of Novel Compounds
Research also extends to the synthesis of novel compounds for potential therapeutic applications. For instance, the efficient synthesis of novel derivatives like 5,7-diarylpyrido[4,3-d]pyrimidines from related piperidine carboxamides demonstrates the versatility of these chemical backbones in generating new molecules with potential biological activities (Vijayakumar et al., 2014).
Biological Evaluation for Therapeutic Potential
Similar compounds are evaluated for their therapeutic potential, such as their anti-inflammatory and analgesic properties. For example, derivatives synthesized from visnaginone and khellinone have been assessed for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of these compounds in developing new treatments for inflammatory diseases (Abu‐Hashem et al., 2020).
Exploration of Antidepressant and Nootropic Agents
Further research into piperidine carboxamides includes the synthesis and pharmacological evaluation of derivatives as potential antidepressant and nootropic agents. These studies involve assessing the compounds' efficacy in animal models, contributing to the understanding of their mechanisms and potential therapeutic applications (Thomas et al., 2016).
特性
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-25-17-6-5-13(10-18(17)26-2)22-19(24)23-9-3-4-14(12-23)27-16-7-8-21-11-15(16)20/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWUIBDVHOKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)
![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)
![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)